1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
CAS No.: 163086-00-8
Cat. No.: VC13857272
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163086-00-8 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | (3S)-3-hydroxy-1,5-diphenylpentan-1-one |
| Standard InChI | InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1 |
| Standard InChI Key | QJUWGGININGVSC-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](CC(=O)C2=CC=CC=C2)O |
| SMILES | C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (3S)-3-hydroxy-1,5-diphenylpentan-1-one, reflects its stereochemistry and functional groups. The pentanone backbone is substituted at the 1- and 5-positions with phenyl groups and at the 3-position with a hydroxyl group. The (3S) configuration indicates the chiral center’s absolute stereochemistry .
Key Structural Features:
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Backbone: A five-carbon chain (pentanone) with a ketone at position 1.
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Substituents:
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Phenyl groups at C1 and C5.
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A hydroxyl group at C3 in the S-configuration.
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Chirality: The stereogenic center at C3 governs its enantiomeric purity, critical for applications in asymmetric synthesis .
Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₂ | |
| Molecular Weight | 254.32 g/mol | |
| InChI Key | QJUWGGININGVSC-INIZCTEOSA-N | |
| Isomeric SMILES | C1=CC=C(C=C1)CCC@@HO | |
| Topological Polar Surface Area | 37.3 Ų |
Physicochemical Properties
Calculated and Experimental Properties
The compound’s physicochemical profile has been extensively characterized through computational and experimental methods:
Table 2: Physicochemical Properties of (3S)-3-Hydroxy-1,5-Diphenylpentan-1-One
| Property | Value | Method/Source |
|---|---|---|
| XLogP3 | 3.2 | Computed (PubChem) |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 254.13068 Da | |
| Complexity | 262 |
The relatively high XLogP3 value (3.2) suggests significant hydrophobicity, likely due to the two phenyl groups . The compound’s polar surface area (37.3 Ų) is dominated by the hydroxyl and ketone functional groups, influencing its solubility in polar solvents .
Synthesis and Stereochemical Control
Asymmetric Synthesis Methods
The synthesis of (3S)-3-hydroxy-1,5-diphenylpentan-1-one requires precise control over stereochemistry. Key methodologies include:
Narasaka’s Catalytic Asymmetric Aldol Reaction
Narasaka et al. pioneered a titanium-mediated aldol reaction using chiral ligands to induce asymmetry. In this approach, a β-hydroxy ketone precursor undergoes stereoselective aldol condensation with benzaldehyde derivatives, yielding the target compound with high enantiomeric excess (ee > 90%).
Yanagisawa’s Organocatalytic Approach
Yanagisawa and colleagues reported a proline-catalyzed asymmetric cross-aldol reaction between acetophenone and cinnamaldehyde. This method achieved moderate yields (65–70%) but excellent stereoselectivity (ee ≈ 95%) under mild conditions .
Kiyooka’s Evans Aldol Methodology
Kiyooka et al. utilized Evans oxazolidinone auxiliaries to enforce stereocontrol during the aldol addition. The auxiliary was subsequently cleaved via hydrolysis, affording the desired (3S)-enantiomer in 80% yield .
Applications in Organic Chemistry
Chiral Building Block
The compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules. Its rigid, chiral framework is advantageous for constructing:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogues with substituted aryl groups exhibit COX-2 selectivity.
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Antifungal Agents: Derivatives with modified hydroxyl groups show activity against Candida spp. .
Catalytic Asymmetric Reactions
Researchers have employed (3S)-3-hydroxy-1,5-diphenylpentan-1-one as a substrate to test new chiral catalysts. For example, its hydroxyl group participates in hydrogen-bonding interactions with organocatalysts, enhancing enantioselectivity in Michael additions .
Related Compounds and Comparative Analysis
Structural Analogues
Several analogues of (3S)-3-hydroxy-1,5-diphenylpentan-1-one have been synthesized to explore structure-activity relationships:
Table 5: Comparative Properties of Related Compounds
| Compound | Molecular Formula | XLogP3 | Key Differences |
|---|---|---|---|
| (3R)-3-Hydroxy-1,5-diphenylpentan-1-one | C₁₇H₁₈O₂ | 3.2 | Opposite configuration at C3 |
| 1,5-Diphenylpentan-1-one | C₁₇H₁₆O | 4.1 | Lack of hydroxyl group |
| 3-Hydroxy-1-phenylpentan-1-one | C₁₁H₁₄O₂ | 1.8 | Single phenyl substituent |
The absence of the hydroxyl group in 1,5-diphenylpentan-1-one increases hydrophobicity (XLogP3 = 4.1), while the (3R)-enantiomer exhibits identical physical properties but distinct optical activity .
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